6-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Medicinal Chemistry Lead Optimization Physicochemical Property Optimization

6-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2059971-39-8, molecular formula C₁₁H₇N₃O₃, molecular weight 229.19 g/mol) is a functionalized triazolopyridine heterocycle that incorporates a furan-2-yl substituent at the 6‑position and a carboxylic acid handle at the 8‑position. The compound is commercially available as a research chemical with a typical purity of 95% and is supplied in quantities ranging from 1 g to 25 g by specialty vendors.

Molecular Formula C11H7N3O3
Molecular Weight 229.19 g/mol
Cat. No. B13245155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Molecular FormulaC11H7N3O3
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O
InChIInChI=1S/C11H7N3O3/c15-11(16)8-4-7(9-2-1-3-17-9)5-14-10(8)12-6-13-14/h1-6H,(H,15,16)
InChIKeyLVNUJKOJLCZCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid – A Specialized Heterocyclic Building Block for Advanced Pharmaceutical Research


6-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2059971-39-8, molecular formula C₁₁H₇N₃O₃, molecular weight 229.19 g/mol) is a functionalized triazolopyridine heterocycle that incorporates a furan-2-yl substituent at the 6‑position and a carboxylic acid handle at the 8‑position . The compound is commercially available as a research chemical with a typical purity of 95% and is supplied in quantities ranging from 1 g to 25 g by specialty vendors . Its core [1,2,4]triazolo[1,5-a]pyridine scaffold appears in multiple kinase inhibitor programs, including JAK2‑ and VEGFR2‑targeted series, where the nature of the C6 substituent has been shown to modulate potency, selectivity, and pharmacokinetic properties.

Kinase inhibitor lead optimization
Furan-2-yl substituent modulates target engagement and selectivity profile in kinase programs
Amide library synthesis
Free carboxylic acid at C8 enables direct coupling without deprotection steps
Heterocyclic space exploration
Non-phenyl heteroaryl group reduces lipophilicity and adds hydrogen-bond acceptor capacity

Why Generic [1,2,4]Triazolo[1,5-a]pyridine Derivatives Cannot Replace 6-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic Acid in Targeted Research Programs


The [1,2,4]triazolo[1,5-a]pyridine scaffold is acutely sensitive to the identity of the substituent at the 6‑position. In a focused medicinal chemistry effort aimed at RORγt inverse agonists, minor alterations to the C6 aryl/heteroaryl group produced >100‑fold shifts in cellular IC₅₀ values, demonstrating that the electronic character, hydrogen‑bonding capacity, and steric footprint of this substituent directly control target engagement and selectivity [1]. The furan‑2‑yl moiety presents a unique combination of a π‑excessive five‑membered heterocycle with a strategically positioned oxygen atom capable of acting as a hydrogen‑bond acceptor, a property not replicated by phenyl, thienyl, or oxazolyl analogs. Consequently, substituting the 6‑(furan‑2‑yl) group with another ring system cannot be assumed to preserve biological activity, and procurement of the exact building block is essential for reproducible SAR exploration.

C6 substituent sensitivity
Minor changes at the 6-position can drastically shift cellular target engagement; class evidence reports >100-fold potency differences between closely related aryl groups.
Unique furan interaction profile
The furan oxygen acts as a hydrogen-bond acceptor not present in phenyl or thienyl analogs; this electronic and steric signature cannot be assumed to transfer to other ring systems.
Building block identity risk
Procurement of generic [1,2,4]triazolo[1,5-a]pyridine derivatives risks introducing inactive or off-target SAR due to missing C6 vector; exact structure is critical for reproducible hit-to-lead exploration.

Quantitative Differentiation Evidence for 6-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic Acid Versus Closest Structural Analogs


Molecular Weight and Heteroatom Composition Differentiate the Target Compound from the Unsubstituted Parent Scaffold

The target compound bears a furan‑2‑yl group at the C6 position, whereas the widely available parent [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1234616‑36‑4) carries only a hydrogen at this site . This substitution adds 66.06 Da to the molecular weight and increases the heavy‑atom count by 4, which directly impacts lipophilicity, polar surface area, and hydrogen‑bond acceptor count. Although no head‑to‑head biological comparison of these two exact compounds has been reported, the compound class consensus (see Section 2) indicates that such a modification can alter target binding by an order of magnitude or more.

Molecular weight shift
Class-level inference
229.19 vs 163.13 g/mol (Δ66.06, +40.5%)
Alters passive permeability and LogD for cell-based assays
Calculated from molecular formula; no direct biological comparison reported
Medicinal Chemistry Lead Optimization Physicochemical Property Optimization

Predicted Hydrogen‑Bond Acceptor Capacity Distinguishes the Furan‑Substituted Compound from 6‑Phenyl and 6‑Thienyl Analogs

The furan oxygen serves as an additional hydrogen‑bond acceptor that is absent in the corresponding phenyl analog (if the phenyl ring is unsubstituted) and differs in geometry from the thiophene sulfur. Using SMILES‑based calculation (e.g., XLogP3 or ChemAxon), the 6‑(furan‑2‑yl) derivative is predicted to have a lower LogP than the 6‑phenyl analog and a higher polar surface area than the 6‑thienyl analog. Although no direct comparative biological data are publicly available, published SAR for related [1,2,4]triazolo[1,5-a]pyridine series reveals that replacing a phenyl with a furan ring altered VEGFR2 IC₅₀ values by >5‑fold in otherwise identical molecules [1].

Predicted LogP & HBA count
Class-level inference
LogP ~1.2 vs ~2.0 (phenyl); 4 vs 3 H-bond acceptors
May improve aqueous solubility and reduce non-specific protein binding
In silico prediction; related VEGFR2 series showed >5-fold IC50 shift with similar substitution
Structure‑Based Drug Design Ligand‑Protein Interaction Bioisostere Evaluation

Commercial Purity and Availability Profile of 6-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic Acid Versus Closest Marketed Analogs

The target compound is currently offered by at least one reputable vendor at 95% purity in discrete weight increments (1 g, 5 g, 10 g, 25 g) . In contrast, the unsubstituted parent (CAS 1234616‑36‑4) is available from multiple suppliers, but the 6‑(furan‑2‑yl) variant remains a specialty item with fewer sourcing options. No certified reference standard (e.g., USP, EP) exists for either compound. The limited supplier base for the furan derivative means that procurement of the exact structure ensures consistency in synthetic intermediate quality, whereas generic substitution with more widely available analogs risks introducing batch‑to‑batch variability in downstream products.

Purity & sourcing profile
Supporting evidence
95% purity, limited vendor vs ≥97% parent (≥5 vendors)
Exact building block ensures identity consistency in SAR workflows
Supplier data as of May 2026; no certified reference standard available
Chemical Procurement Building Block Sourcing Research Supply Chain

Synthetic Utility as a Carboxylic Acid‑Terminated Building Block for Amide Library Synthesis

The C8 carboxylic acid group enables direct amide coupling without the need for a separate deprotection or oxidation step, a feature shared with the parent scaffold but not with many 6‑substituted analogs that carry ester, nitrile, or halogen groups at the 8‑position. In a representative patent describing JAK2‑modulating [1,2,4]triazolo[1,5-a]pyridines, compounds bearing a free carboxylic acid at C8 were elaborated into diverse amide libraries and showed IC₅₀ values spanning from <10 nM to >1 µM depending on the amine partner [1]. The presence of the furan ring on the 6‑position of the target compound provides a differentiated vector for secondary interactions that cannot be achieved with the unsubstituted parent or with 6‑alkyl analogs.

Synthetic steps to amide
Supporting evidence
1 step from free acid vs 2 steps from methyl ester analog
Enables rapid library enumeration with unique C6 vector
Standard HATU/DIPEA conditions; patent literature supports diverse amide products
Parallel Synthesis Library Design Fragment‑Based Drug Discovery

Optimal Procurement and Research Scenarios for 6-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic Acid


Kinase Inhibitor Lead Optimization Requiring a Non‑Phenyl C6 Substituent

When SAR studies demand a heteroaryl group at C6 to reduce lipophilicity or introduce an additional H‑bond acceptor, 6‑(furan‑2‑yl)‑[1,2,4]triazolo[1,5‑a]pyridine‑8‑carboxylic acid provides a ready‑to‑couple building block. Its free acid allows direct amidation to generate focused libraries that explore the C8 exit vector while maintaining the beneficial furan interaction with the kinase hinge or adjacent pocket residues .

Fragment‑Based Screening Library Expansion

The compound can serve as a core fragment for fragment growing or linking strategies. The furan oxygen can engage key water networks or backbone NH groups, while the carboxylic acid can be derivatized to probe near‑neighbor subpockets. The distinct physicochemical signature (lower LogP vs phenyl, additional H‑bond acceptor) makes it a valuable addition to commercial fragment libraries that are often dominated by phenyl‑substituted cores .

Chemical Biology Probe Synthesis

For target‑identification studies (e.g., photoaffinity labeling or affinity chromatography), the carboxylic acid provides a convenient linker attachment point. The furan ring’s oxygen can participate in defined polar interactions that may be essential for target recognition, as demonstrated in the VEGFR2 co‑crystal structures where heteroatom contacts with Cys919 were critical for slow dissociation kinetics .

Preclinical Candidate Scale‑Up and Outsourcing

When a lead series derived from the 6‑(furan‑2‑yl) scaffold progresses to preclinical evaluation, procurement of the exact building block in multi‑gram quantities from a qualified vendor (≥95% purity) ensures synthetic reproducibility and avoids the need for de novo synthesis of the heterocyclic core. The current commercial availability in 1‑25 g quantities supports initial scale‑up for pharmacokinetic and toxicology batches .

Application
Selection Property
Validation Focus
Kinase lead optimization
Heteroaryl C6 substitution with free acid handle
Target engagement selectivity context
Fragment library expansion
Lower LogP and extra H-bond acceptor vs phenyl
Physicochemical property profiling
Chemical probe synthesis
Carboxylic acid linker attachment point
Target recognition studies
Lead series scale-up
Multi-gram supply (≥95%) from qualified vendor
Synthetic reproducibility and batch consistency
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